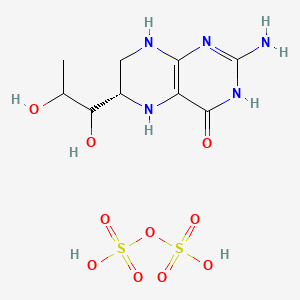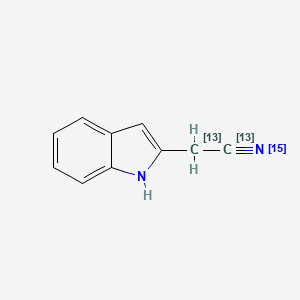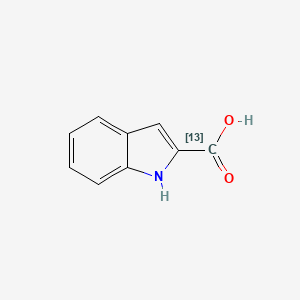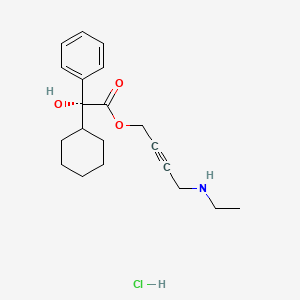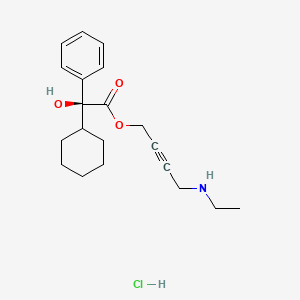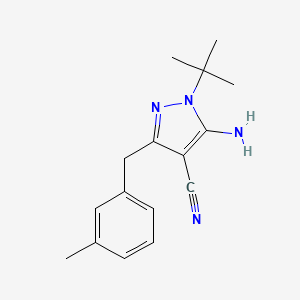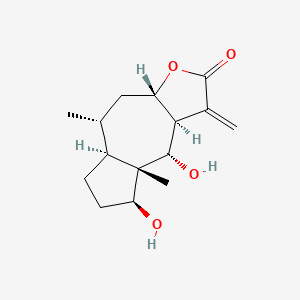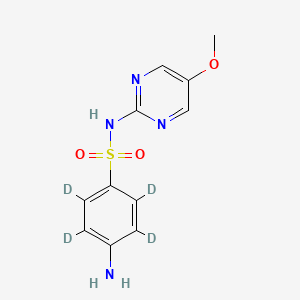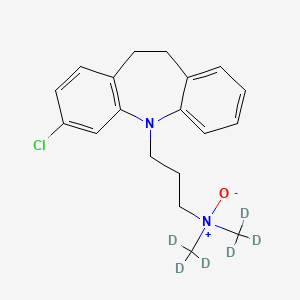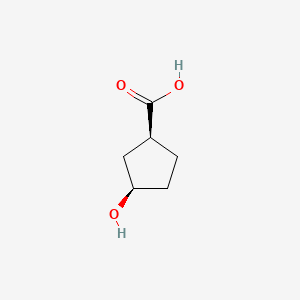
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. Its unique stereochemistry makes it a valuable building block for synthesizing various biologically active molecules. The compound features a cyclopentane ring with a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired product . Another approach utilizes peroxygenase-catalyzed allylic oxidation, which offers high chemo-, regio-, and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its high selectivity and efficiency. Enzymatic methods, such as those involving ene reductase and alcohol dehydrogenase, are preferred for large-scale synthesis . These methods not only provide high yields but also minimize the use of hazardous chemicals, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-Hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can convert the hydroxyl group to a ketone or carboxylic acid, while reduction reactions can reduce the carboxylic acid to an alcohol .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure high selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxocyclopentanecarboxylic acid, while reduction of the carboxylic acid can produce 3-hydroxycyclopentanol .
Scientific Research Applications
(1S,3R)-3-Hydroxycyclopentanecarboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a chiral building block for synthesizing complex molecules. In biology, it is used to study enzyme mechanisms and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities .
Mechanism of Action
The mechanism of action of (1S,3R)-3-Hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to altered metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,3R)-3-Hydroxycyclopentanecarboxylic acid include (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid and (1S,3R)-cis-chrysanthemyl tiglate . These compounds share similar structural features but differ in their functional groups and stereochemistry.
Uniqueness: What sets this compound apart is its specific combination of a hydroxyl group and a carboxylic acid group on a cyclopentane ring. This unique structure allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1S,3R)-3-hydroxycyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
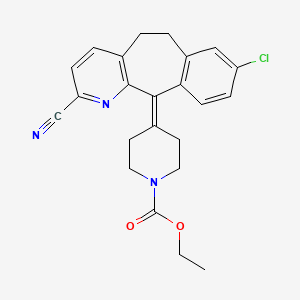
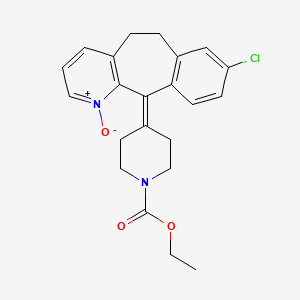
![2-[2-[bis(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B563894.png)
![2-Amino-9H-pyrido[2,3-b]indole-15N3](/img/structure/B563895.png)

